molecular formula C15H17NO5 B12712346 Ethyl (+-)-4-(benzoyloxy)-2-oxo-1-pyrrolidineacetate CAS No. 88877-60-5

Ethyl (+-)-4-(benzoyloxy)-2-oxo-1-pyrrolidineacetate

Cat. No.: B12712346
CAS No.: 88877-60-5
M. Wt: 291.30 g/mol
InChI Key: ZCVQNCJGSSLSCZ-UHFFFAOYSA-N
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Description

Ethyl (±)-4-(benzoyloxy)-2-oxo-1-pyrrolidineacetate is a chemical compound with a complex structure that includes a benzoyloxy group, a pyrrolidine ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (±)-4-(benzoyloxy)-2-oxo-1-pyrrolidineacetate typically involves the esterification of 4-(benzoyloxy)-2-oxo-1-pyrrolidineacetic acid with ethanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to drive the esterification to completion.

Industrial Production Methods

In an industrial setting, the production of Ethyl (±)-4-(benzoyloxy)-2-oxo-1-pyrrolidineacetate may involve continuous flow processes to enhance efficiency and yield. Catalysts such as p-toluenesulfonic acid or ion-exchange resins may be used to facilitate the esterification reaction. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl (±)-4-(benzoyloxy)-2-oxo-1-pyrrolidineacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the benzoyloxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl (±)-4-(benzoyloxy)-2-oxo-1-pyrrolidineacetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl (±)-4-(benzoyloxy)-2-oxo-1-pyrrolidineacetate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active pyrrolidine derivative, which may interact with enzymes or receptors in biological systems. The benzoyloxy group can also participate in binding interactions, enhancing the compound’s overall activity.

Comparison with Similar Compounds

Ethyl (±)-4-(benzoyloxy)-2-oxo-1-pyrrolidineacetate can be compared with other similar compounds such as:

    Ethyl 2-oxo-1-pyrrolidineacetate: Lacks the benzoyloxy group, resulting in different chemical properties and reactivity.

    Methyl (±)-4-(benzoyloxy)-2-oxo-1-pyrrolidineacetate: Similar structure but with a methyl ester group instead of an ethyl ester, affecting its solubility and reactivity.

    4-(Benzoyloxy)-2-oxo-1-pyrrolidineacetic acid: The free acid form, which has different solubility and reactivity compared to the ester derivative.

Ethyl (±)-4-(benzoyloxy)-2-oxo-1-pyrrolidineacetate stands out due to its unique combination of functional groups, which confer specific chemical and biological properties that are valuable in various research and industrial applications.

Properties

CAS No.

88877-60-5

Molecular Formula

C15H17NO5

Molecular Weight

291.30 g/mol

IUPAC Name

[1-(2-ethoxy-2-oxoethyl)-5-oxopyrrolidin-3-yl] benzoate

InChI

InChI=1S/C15H17NO5/c1-2-20-14(18)10-16-9-12(8-13(16)17)21-15(19)11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3

InChI Key

ZCVQNCJGSSLSCZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1CC(CC1=O)OC(=O)C2=CC=CC=C2

Origin of Product

United States

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